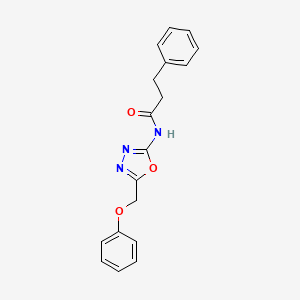

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a narrow-spectrum antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .

Synthesis Analysis

The synthesis of phenoxymethylpenicillin involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

Phenoxymethylpenicillin has a molecular weight of 350.39 g/mol and a chemical formula of C16H18N2O5S . It has a polar surface area of 98.77 Ų and a rotatable bond count of 5 .Chemical Reactions Analysis

The chemical reactions of phenoxymethylpenicillin involve precipitation reactions, which are used to separate ions from a solution . The solid precipitate can be separated from the liquid components using filtration .Physical And Chemical Properties Analysis

Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . It has a melting point of 120–128 °C (248–262 °F) .Applications De Recherche Scientifique

Synthesis and Characterization

- A study on the synthesis and characterization of novel benzimidazole derivatives, including oxadiazole-bearing benzimidazoles, was conducted. These compounds were evaluated for their anticonvulsant screening, showing potent activity in some derivatives (Shaharyar et al., 2016).

- Another research focused on the synthesis, structural characterization, and antibacterial properties of Schiff base compounds containing the oxadiazole moiety. These compounds demonstrated significant antibacterial activities against specific strains (Kakanejadifard et al., 2013).

Pharmacological Applications

- A series of benzamides containing the oxadiazole moiety were synthesized and evaluated for anticancer activity against several cancer cell lines, with some compounds exhibiting higher activities than reference drugs (Ravinaik et al., 2021).

- Quinoxaline-oxadiazole hybrids were assessed for antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections (Patel et al., 2017).

- Novel benzophenone appended oxadiazole derivatives were synthesized and shown to exhibit cyclooxygenase-2 antagonist activity, offering potential for inflammatory paw edema amelioration (Puttaswamy et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMOGKQDBYTCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)

![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)

![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)

![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2580348.png)

![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)

![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)